Compound Identification and Core Characteristics
Compound Identification and Core Characteristics
An In-Depth Technical Guide to the Chemical Properties of 2,6-Dichloro-4-methylphenol
For the attention of researchers, scientists, and professionals in drug development, this document serves as a comprehensive technical guide on the core chemical properties of 2,6-dichloro-4-methylphenol. This guide is structured to provide not just data, but a deeper understanding of the causality behind its chemical behavior, empowering its effective application in research and synthesis.
2,6-Dichloro-4-methylphenol, also known as 2,6-dichloro-p-cresol, is a substituted phenol that serves as a critical intermediate in various organic syntheses.[1] Its unique structural arrangement, featuring a hydroxyl group, a methyl group, and two chlorine atoms on the aromatic ring, dictates its distinct chemical personality and utility.
Key Identifiers:
-
CAS Number: 2432-12-4[2]
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Molecular Formula: C₇H₆Cl₂O[3]
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Molecular Weight: 177.03 g/mol [4]
-
Appearance: Typically a white to light yellow crystalline powder.[1]
The crystalline nature of this compound is indicative of its purity, a crucial factor for its successful use in subsequent chemical transformations.
Chemical Structure Visualization
The spatial arrangement of the functional groups on the phenol ring is fundamental to its reactivity. The hydroxyl group is a powerful activating group, while the chlorine atoms are deactivating but ortho, para-directing. The methyl group is also an activating group.
Caption: Chemical structure of 2,6-Dichloro-4-methylphenol.
Physicochemical Properties
A quantitative understanding of the physical properties of 2,6-dichloro-4-methylphenol is essential for its handling, purification, and use in reactions.
| Property | Value | Source |
| Melting Point | 39 °C | [4][5] |
| Boiling Point | 231 °C | [4] |
| Density | 1.382 g/cm³ | [4] |
| Flash Point | 34 °C | [4] |
| pKa | Data available in IUPAC Digitized pKa Dataset | [3] |
| Solubility | Expected to be more soluble in organic solvents than in water.[6] The presence of the hydroxyl group may contribute to some solubility in polar solvents.[6] | [6] |
The acidity of the phenolic hydroxyl group is enhanced by the presence of the electron-withdrawing chlorine atoms.[7] This increased acidity is a key factor in its reactivity.
Synthesis and Manufacturing
The primary industrial synthesis of 2,6-dichloro-4-methylphenol involves the direct chlorination of 4-methylphenol (p-cresol).[7] This is an electrophilic aromatic substitution reaction where the electron-rich phenol ring is attacked by a chloronium ion (Cl⁺).[7]
Synthetic Pathway Overview
Caption: General synthesis pathway for 2,6-dichloro-4-methylphenol.
Experimental Protocol: Laboratory Scale Synthesis
This protocol is a generalized representation based on established chemical principles for the chlorination of phenols.
Materials:
-
4-methylphenol (p-cresol)
-
A suitable solvent (e.g., a chlorinated hydrocarbon or acetic acid)
-
Chlorinating agent (e.g., chlorine gas or sulfuryl chloride)
-
Lewis acid catalyst (e.g., anhydrous aluminum chloride or iron(III) chloride)[7]
-
Sodium bisulfite solution[8]
-
Sodium hydroxide solution
-
Hydrochloric acid
-
Organic solvent for extraction (e.g., dichloromethane)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, dissolve 4-methylphenol in the chosen solvent in a three-necked flask equipped with a stirrer, a gas inlet (if using chlorine gas), and a condenser.
-
Catalyst Addition: Add the Lewis acid catalyst to the solution and stir.
-
Chlorination: Slowly introduce the chlorinating agent to the reaction mixture while maintaining the temperature. The reaction is exothermic and may require cooling.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable technique (e.g., TLC or GC) until the starting material is consumed.
-
Quenching: Upon completion, cool the reaction mixture and quench it by slowly adding it to a stirred solution of sodium bisulfite to neutralize any remaining chlorinating agent.[8]
-
Workup: Acidify the mixture with hydrochloric acid and extract the product with an organic solvent.
-
Purification: Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product can be further purified by distillation or recrystallization.
Reactivity and Applications in Drug Development
The chemical reactivity of 2,6-dichloro-4-methylphenol is centered around its phenolic hydroxyl group and the activated aromatic ring. This makes it a valuable building block in organic synthesis.[1]
-
Precursor for Agrochemicals: It is a key intermediate in the synthesis of the fungicide Tolclofos-methyl.[4][9]
-
Pharmaceutical and Dye Manufacturing: The compound serves as a starting material for various dyes, pigments, and some pharmaceutical agents.[1][7]
-
Antioxidant Production: Derivatives of substituted phenols like p-cresol are used to produce antioxidants such as butylated hydroxytoluene (BHT).[10]
The rigid and substituted aromatic core of 2,6-dichloro-4-methylphenol is a useful scaffold for creating more complex molecules, including triazoles and aminophenols.[7] These transformations often utilize the reactivity of the phenolic hydroxyl group.[7]
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 2,6-dichloro-4-methylphenol.
-
¹H NMR and ¹³C NMR: Data is available and can be found in spectral databases.[3]
-
Mass Spectrometry (GC-MS): The NIST Mass Spectrometry Data Center provides fragmentation patterns for this compound.[3]
-
Infrared (IR) Spectroscopy: FTIR spectra are available, showing characteristic peaks for the hydroxyl group and the substituted aromatic ring.[3]
Safety and Handling
2,6-Dichloro-4-methylphenol is a hazardous chemical and must be handled with appropriate safety precautions.
GHS Hazard Statements:
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[11]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[12][13]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
Always consult the latest Safety Data Sheet (SDS) for complete and up-to-date safety information.[11][12][13][14]
References
-
The Chemical Profile of 2,6-Dichloro-4-methylphenol: Properties and Manufacturing Insights. (2025, October 11). NINGBO INNO PHARMCHEM CO.,LTD. Link
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Synthesis of 2,6-dichloro-4-methylphenol. PrepChem.com. 15
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High Purity 2,6-Dichloro-4-methylphenol: Synthesis, Applications, and Industrial Significance. (n.d.). 9
-
Process for preparation of 2,6-dichloro- 4-methylphenol. (1977). Google Patents. 16
-
2,6-Dichloro-4-methylphenol. (n.d.). PubChem. 3
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2,6-Dichloro-4-methylphenol. (n.d.). Benchchem. 7
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Praparation of 2,6-dichloro-4-methylphenol. (1978). Google Patents. 8
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2,6-Dichloro-4-methylphenol: A Fundamental Building Block in Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. 1
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2,6-Dichloro-4-methylphenol. (2024). ChemicalBook. 2
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2,6-Dichloro-4-methylphenol Formula. (n.d.). ECHEMI. 4
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SAFETY DATA SHEET. (2025). Fisher Scientific. 14
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SAFETY DATA SHEET. (2025). Fisher Scientific. 12
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SAFETY DATA SHEET. (2025). Thermo Fisher Scientific. 11
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2,6-Dichloro-4-methylphenol - Safety Data Sheet. (2024). ChemicalBook. 13
-
2,6-dichloro-4-methylphenol. (n.d.). Stenutz. 5
-
Technical Guide: Solubility of 2,6-Dichloro-4-ethylphenol in Organic Solvents. (n.d.). Benchchem. 6
-
p-Cresol. (n.d.). Wikipedia. 10
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